An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzonitrile: Properties, Characterization, and Applications
An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzonitrile: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4,5-difluorobenzonitrile, a key trifunctional building block in modern organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document delves into its core physical properties, outlines detailed protocols for its characterization, and explores its applications, providing a critical resource for researchers in the field.
Core Molecular Attributes and Physicochemical Properties
2-Bromo-4,5-difluorobenzonitrile (CAS Number: 64695-82-5) is a crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, provides multiple reactive sites for synthetic transformations.
Structural and Physical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂BrF₂N | [2][3] |
| Molecular Weight | 218.00 g/mol | [2][3] |
| CAS Number | 64695-82-5 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 63-64 °C | [4] |
| Boiling Point (Predicted) | 255.5 ± 40.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.774 g/cm³ | N/A |
| Solubility | Likely soluble in common organic solvents such as dichloromethane and chloroform; low solubility in water.[1] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The Synthetic Chemist's Perspective: Reactivity and Rationale
The strategic arrangement of the bromo, fluoro, and cyano groups on the aromatic ring makes 2-Bromo-4,5-difluorobenzonitrile a highly valuable intermediate. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon and nitrogen-based substituents. The fluorine atoms can modulate the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in a drug discovery context. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.
Experimental Protocols for Physicochemical Characterization
To ensure the identity and purity of 2-Bromo-4,5-difluorobenzonitrile, a series of analytical techniques should be employed. The following section details the standard operating procedures for these characterization methods.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
Methodology:
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Sample Preparation: A small amount of finely powdered 2-Bromo-4,5-difluorobenzonitrile is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane).
-
Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount of 2-Bromo-4,5-difluorobenzonitrile (e.g., 10 mg).
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Observation: The mixture is agitated at a constant temperature. Solubility is assessed qualitatively by visual inspection for the complete dissolution of the solid. For quantitative analysis, a saturated solution is prepared and the concentration of the dissolved solute is determined gravimetrically or spectroscopically.
Caption: Qualitative Solubility Testing Workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. Due to the electron-withdrawing nature of the nitrile and halogen substituents, these signals will appear downfield. The splitting pattern will be complex due to proton-proton and proton-fluorine coupling.
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
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C-Br stretch: A band in the fingerprint region, typically between 600-500 cm⁻¹.
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C-F stretch: Strong bands in the region of 1250-1000 cm⁻¹.
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Aromatic C=C stretching: Several bands in the 1600-1450 cm⁻¹ region.
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Aromatic C-H stretching: Bands just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In the mass spectrum of 2-Bromo-4,5-difluorobenzonitrile, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery and Materials Science
2-Bromo-4,5-difluorobenzonitrile serves as a versatile building block in the synthesis of a variety of target molecules.
Pharmaceutical Research
The unique combination of functional groups makes this compound an attractive starting material for the synthesis of kinase inhibitors and other biologically active molecules.[5] The difluorinated phenyl ring is a common motif in many modern pharmaceuticals, often contributing to improved metabolic stability and binding affinity. The bromo and cyano functionalities provide convenient handles for the construction of complex molecular architectures.
Materials Science
Substituted benzonitriles are also utilized in the development of advanced materials, including Organic Light-Emitting Diodes (OLEDs). The electronic properties conferred by the nitrile and fluoro groups can be harnessed to create materials with desirable charge transport and emissive properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4,5-difluorobenzonitrile. It is a solid that should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4,5-difluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and materials science research. Its unique trifunctional nature allows for a wide range of synthetic transformations, making it a key building block for the creation of complex and novel molecules. This guide provides a foundational understanding of its physical properties, characterization, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 2-Bromo-4,5-difluorobenzonitrile: Key Intermediate for Advanced Pharmaceutical and Material Synthesis. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Bromo-4,5-Difluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]
-
Asian Journal of Physics. (n.d.). FTIR and Raman spectra of 2,4-difluorobenzonitrile…. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
ResearchGate. (n.d.). FIG 1 Examples of commercially relevant polyfluorinated compounds. The.... Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-difluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Intermediates: The Backbone of Modern Displays. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Displays: How Advanced Intermediates Enable Next-Gen OLED Technology. Retrieved from [Link]
-
MDPI. (2024, September 13). Advances in High-Efficiency Blue OLED Materials. Retrieved from [Link]
Sources
- 1. 2-Bromo-4,5-Difluorobenzonitrile Manufacturer & Supplier in China | High Purity CAS 113340-98-4 | Properties, Applications, Safety Data [nj-finechem.com]
- 2. scbt.com [scbt.com]
- 3. 64695-82-5|2-Bromo-4,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 64695-82-5 CAS MSDS (2-Bromo-4,5-difluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]




